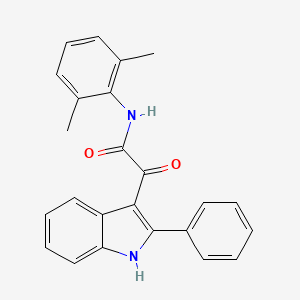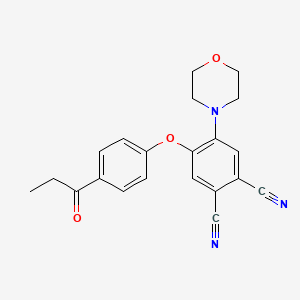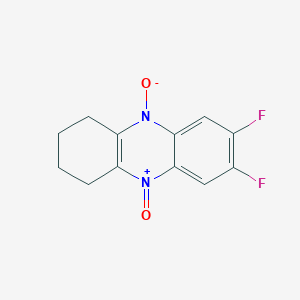![molecular formula C13H12ClN5OS B11494174 4-amino-1-{[(2E)-3-chlorobut-2-enyl]thio}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11494174.png)
4-amino-1-{[(2E)-3-chlorobut-2-enyl]thio}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-AMINO-1-{[(2E)-3-CHLOROBUT-2-EN-1-YL]SULFANYL}-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5-ONE is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a quinazoline moiety, makes it an interesting subject for research and development.
Preparation Methods
The synthesis of 4-AMINO-1-{[(2E)-3-CHLOROBUT-2-EN-1-YL]SULFANYL}-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5-ONE involves several steps. One common method includes the reaction of a triazole derivative with a quinazoline precursor under specific conditions. For instance, the reaction can be carried out in the presence of ortho-phosphoric acid, which facilitates the cyclization process . Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
4-AMINO-1-{[(2E)-3-CHLOROBUT-2-EN-1-YL]SULFANYL}-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and anticancer activities, making it a candidate for biological studies.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The triazole and quinazoline moieties allow it to form strong interactions with these targets, leading to its biological effects. Detailed studies are required to elucidate the exact molecular pathways involved .
Comparison with Similar Compounds
Similar compounds include other triazoloquinazolines and triazolothiadiazines. Compared to these, 4-AMINO-1-{[(2E)-3-CHLOROBUT-2-EN-1-YL]SULFANYL}-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5-ONE is unique due to its specific substitution pattern and the presence of the chlorobut-2-en-1-yl group.
Properties
Molecular Formula |
C13H12ClN5OS |
|---|---|
Molecular Weight |
321.79 g/mol |
IUPAC Name |
4-amino-1-[(E)-3-chlorobut-2-enyl]sulfanyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C13H12ClN5OS/c1-8(14)6-7-21-13-17-16-12-18(13)10-5-3-2-4-9(10)11(20)19(12)15/h2-6H,7,15H2,1H3/b8-6+ |
InChI Key |
YQXAMWKJCUVOPF-SOFGYWHQSA-N |
Isomeric SMILES |
C/C(=C\CSC1=NN=C2N1C3=CC=CC=C3C(=O)N2N)/Cl |
Canonical SMILES |
CC(=CCSC1=NN=C2N1C3=CC=CC=C3C(=O)N2N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-amino-1'-(3-chloro-4-methylphenyl)-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11494098.png)
![4-{4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]piperazin-1-yl}-2-methylquinoline](/img/structure/B11494104.png)



![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}butanamide](/img/structure/B11494120.png)
![2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11494129.png)

![3-(3,4-Dimethoxyphenyl)-3-{[(4-methylphenyl)carbonyl]amino}propanoic acid](/img/structure/B11494137.png)
![ethyl 3-acetyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole-8-carboxylate](/img/structure/B11494142.png)
![5-(3-methoxyphenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B11494143.png)
![4-Chlorobenzyl {3-[(4-fluorobenzyl)sulfanyl]-1,2,4-thiadiazol-5-yl}carbamate](/img/structure/B11494149.png)

![Acetamide, 2-(4-fluorophenoxy)-N-[1-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazol-5-yl]-](/img/structure/B11494163.png)
